molecular formula C7H8O3 B14908180 Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate

Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate

Cat. No.: B14908180
M. Wt: 140.14 g/mol
InChI Key: ZZDFBPQJFZKBKI-UHFFFAOYSA-N
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Description

Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate is a unique bicyclic compound characterized by its strained ring system. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclic structure imparts unique reactivity and stability, making it a valuable scaffold for the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate typically involves photochemical intramolecular cyclopropanation reactions. One common method includes the reaction of an α-allylsilyl-α-diazoacetate under photochemical conditions to form the bicyclic structure . This reaction is highly efficient and provides a straightforward route to the target compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of photochemical cyclopropanation can be scaled up for larger-scale synthesis. The use of continuous flow photochemical reactors can enhance the efficiency and safety of the process, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate undergoes various chemical reactions, including ring-opening reactions, oxidation, and substitution reactions. The strained ring system makes it highly reactive under certain conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include cyclopentane derivatives, oxidized carboxylic acids, and substituted esters. These products are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate involves its reactivity due to the strained ring system. The compound can interact with various molecular targets, including enzymes and receptors, through ring-opening reactions and subsequent binding to active sites. The pathways involved often include nucleophilic attack on the strained ring, leading to the formation of reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Uniqueness: Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate is unique due to its specific ring strain and reactivity, which make it a valuable scaffold for the synthesis of diverse chemical entities. Its ability to undergo a wide range of chemical reactions under mild conditions sets it apart from other similar compounds.

Properties

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate

InChI

InChI=1S/C7H8O3/c1-10-6(9)7-2-4(7)5(8)3-7/h4H,2-3H2,1H3

InChI Key

ZZDFBPQJFZKBKI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC1C(=O)C2

Origin of Product

United States

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